molecular formula C6H3ClF3NO B1396564 4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine CAS No. 1227576-39-7

4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine

Cat. No. B1396564
M. Wt: 197.54 g/mol
InChI Key: UOJBNYWQMXIYOQ-UHFFFAOYSA-N
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Description

“4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3ClF3NO . It is a solid substance . This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . It has a trifluoromethyl group (-CF3) and a hydroxy group (-OH) attached to the pyridine ring .


Synthesis Analysis

The synthesis of “4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine” and its derivatives is a topic of active research . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis often involves condensation reactions .


Molecular Structure Analysis

The molecular weight of “4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine” is 197.54 . The SMILES string representation of this compound is FC(F)(C1=CC=NC(O)=C1Cl)F . This indicates the presence of a pyridine ring with a trifluoromethyl group (-CF3), a hydroxy group (-OH), and a chlorine atom (-Cl) attached to it .


Chemical Reactions Analysis

“4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine” can participate in various chemical reactions. For instance, it can act as a reactant in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

“4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine” is a solid substance . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to its biological activities .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine derivatives have been utilized in enantioselective synthesis. For example, enantiomerically pure 4-(dimethylamino)pyridines have been prepared through chemoenzymatic routes, involving bioreductions of ketones using baker's yeast. These compounds have significant applications as enantioselective nucleophilic catalysts, particularly in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).

Intermediate in Herbicide Synthesis

This compound serves as a key intermediate in synthesizing highly efficient herbicides, such as trifloxysulfuron. The synthesis involves a series of reactions starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).

Electrophilic Substitutions

In a study focusing on halogen shuffling in pyridines, 2-chloro-6-(trifluoromethyl)pyridine was treated to undergo site-selective electrophilic substitutions. This process involves a transformation into various iodo derivatives, which serve as starting materials for further chemical manipulations, demonstrating the versatility of such compounds in organic synthesis (Mongin et al., 1998).

Functionalization of Halopyridinecarboxylic Acids

A study showed the preparation of isomeric halopyridinecarboxylic acids from 2-chloro-4-(trifluoromethyl)pyridine, demonstrating its role in synthesizing various functionalized pyridines. These compounds are important for their potential applications in pharmaceuticals and agrochemicals (Cottet & Schlosser, 2004).

Ammonolysis and Formation of Pyridinesulfonamide

The ammonolysis of 2-chloro-3-trifluoromethylpyridine, resulting in different compounds such as 2-amino-3-trifluoromethylpyridine, demonstrates its reactivity and potential in organic synthesis. Another study described the synthesis of chloro-3-pyridinesulfonamide from 4-hydroxy pyridine, involving chlorination and amination (Dunn, 1999; Pei, 2002).

Potentiometric Studies and Metal Complexes

5-Chloro-3-hydroxy-4-(phenylediazenyl)pyridine derivatives, closely related to 4-chloro-2-hydroxy-3-(trifluoromethyl)pyridine, have been synthesized and characterized for their geometrical structures. Their interaction with various metals was studied potentiometrically, indicating potential applications in coordination chemistry (Shoair, El-Shobaky, & Azab, 2015).

Investigation of Antimicrobial Activities

2-Chloro-6-(trifluoromethyl)pyridine, a variant of the compound , has been studied for its antimicrobial activities. It was characterized using various spectroscopic techniques, and its interaction with DNA was also explored, suggesting potential biomedical applications (Evecen, Kara, İdil, & Tanak, 2017).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Trifluoromethylpyridines, including “4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine”, have been used in the development of new agrochemicals and pharmaceuticals . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

4-chloro-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-3-1-2-11-5(12)4(3)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJBNYWQMXIYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255108
Record name 4-Chloro-3-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine

CAS RN

1227576-39-7
Record name 4-Chloro-3-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227576-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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